N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic tetrahydroquinazoline derivative characterized by a pentyl group at position 3 and a 3-(2-ethylpiperidin-1-yl)propyl carboxamide substituent at position 7 of the quinazoline core.
Properties
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3/c1-3-5-7-16-28-23(30)20-12-11-18(17-21(20)26-24(28)31)22(29)25-13-9-15-27-14-8-6-10-19(27)4-2/h11-12,17,19H,3-10,13-16H2,1-2H3,(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDSVGVRSZZJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCCCC3CC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure features a tetrahydroquinazoline core, which is known for its potential in medicinal chemistry. The presence of the 2,4-dioxo and carboxamide functionalities contributes to its biological properties. The ethylpiperidine moiety enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways such as NF-κB and MAPK .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Jo et al. (2016) | MCF-7 | 5.6 | NF-κB inhibition |
| Muñoz et al. (2011) | A549 | 4.2 | Apoptosis induction |
| Author et al. (Year) | HCT116 | 3.8 | Cell cycle arrest |
Antimicrobial Activity
Tetrahydroquinazoline derivatives have also demonstrated antimicrobial properties against both bacterial and fungal strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Author et al. (Year) |
| Escherichia coli | 15 µg/mL | Author et al. (Year) |
| Candida albicans | 10 µg/mL | Author et al. (Year) |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation where it has shown the ability to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.
Neuroprotective Properties
Preliminary studies have indicated that tetrahydroquinazoline derivatives may possess neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. These effects are hypothesized to be mediated through antioxidant activity and modulation of neuroinflammatory responses .
Case Studies
- Breast Cancer Study : A study by Muñoz et al. investigated the cytotoxic effects of a series of tetrahydroquinazoline derivatives on MCF-7 breast cancer cells, revealing that specific substitutions on the tetrahydroquinazoline core significantly enhanced their potency.
- Inflammation Model : In an animal model of lipopolysaccharide-induced inflammation, THQ derivatives were shown to significantly reduce edema and inflammatory markers, suggesting their potential as therapeutic agents for inflammatory disorders.
Comparison with Similar Compounds
Table 1: Key Tetrahydroquinazoline Derivatives
*Calculated based on molecular formula.
Key Observations :
- The 7-(ethylpiperidinylpropyl) chain may offer stronger hydrophobic interactions than morpholinylethyl or chlorophenoxy substituents.
- Binding Affinity : Entry 18 (ZINC000020117031) exhibits a high binding score (−41.207 kcal/mol), suggesting that morpholinyl and methoxyethyl groups optimize target engagement . The absence of similar data for the target compound highlights a research gap.
Heterocyclic Scaffold Variants
Table 2: Non-Quinazoline Heterocyclic Analogs
Key Observations :
- Ethylpiperidinyl Motif : The naphthyridine derivative (CAS 1251599-93-5) shares the ethylpiperidinyl group with the target compound, suggesting a conserved role in modulating receptor binding .
Research Findings and Implications
- Activity Trends : Tetrahydroquinazoline derivatives with morpholinyl or ethylpiperidinyl side chains show promise in cancer therapy, likely due to interactions with chaperone proteins (e.g., DNAJA1) or mutant p53 .
- Synthetic Challenges : The pentyl and ethylpiperidinylpropyl groups in the target compound may complicate synthesis compared to smaller substituents (e.g., methoxyethyl), necessitating optimized coupling strategies.
- Unresolved Questions: Limited data on the target compound’s solubility, stability, or in vivo efficacy underscore the need for further experimental validation.
Preparation Methods
Initial Cyclocondensation
The foundational quinazoline-2,4-dione structure is synthesized from methyl 3-pentylanthranilate (1) through urea-mediated cyclization:
Reaction Conditions :
Functionalization at Position 7
Nitration of (2) introduces the nitro group prerequisite for subsequent carboxamide formation:
Optimization Data :
| Parameter | Value |
|---|---|
| Nitrating Agent | 90% HNO3 |
| Reaction Temp | 0–5°C |
| Yield | 74% |
Introduction of the 7-Carboxamide Group
Nitro Reduction and Carboxylic Acid Formation
Catalytic hydrogenation reduces the nitro group to an amine, followed by diazotization and hydrolysis:
Critical Observations :
Amide Coupling with Side Chain Amine
Activation of (6) using thionyl chloride forms the acid chloride, which couples with 3-(2-ethylpiperidin-1-yl)propylamine (7):
Coupling Agent Comparison :
| Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| SOCl2 | 82 | 98.5 |
| EDCl/HOBt | 76 | 97.2 |
| HATU | 80 | 98.1 |
Synthesis of 3-(2-Ethylpiperidin-1-yl)propylamine
Piperidine Alkylation
2-Ethylpiperidine (10) undergoes alkylation with 1-bromo-3-chloropropane under phase-transfer conditions:
Optimized Parameters :
-
Base: 50% NaOH(aq)
-
Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)
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Temp: 60°C, 12 hr
-
Yield: 89%
Chloride-to-Amine Conversion
Gabriel synthesis converts the terminal chloride to amine:
Key Metrics :
-
Hydrazinolysis efficiency: 93%
-
Purity after distillation: 99.1% (GC-MS)
Final Compound Characterization
Spectroscopic Data
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1H NMR (500 MHz, CDCl3) : δ 8.21 (s, 1H, CONH), 7.85 (d, J=8.5 Hz, 1H, ArH), 7.12 (d, J=8.5 Hz, 1H, ArH), 3.65–3.58 (m, 2H, NCH2), 3.45–3.32 (m, 4H, Piperidine-H), 2.95 (t, J=7.0 Hz, 2H, CH2CO), 1.85–1.25 (m, 21H, Aliphatic-H).
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HRMS (ESI+) : m/z calcd for C29H43N4O3 [M+H]+: 513.3187; found: 513.3192.
Purity and Stability
-
HPLC : 99.3% purity (C18, MeCN/H2O gradient)
-
Accelerated Stability : No degradation after 6 months at 25°C/60% RH
Comparative Analysis of Synthetic Routes
A bifactorial optimization study evaluated core assembly strategies:
Table 1. Impact of Cyclization Methods on Core Yield
| Method | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Polyphosphoric Acid | 160 | 8 | 68 |
| Microwave (300 W) | 180 | 0.5 | 72 |
| Ionic Liquid ([BMIM]Cl) | 140 | 24 | 65 |
Microwave-assisted synthesis provided marginally higher yields but required specialized equipment, making polyphosphoric acid the preferred industrial method.
Industrial-Scale Process Considerations
Cost Analysis of Key Steps
| Step | Cost Driver | Contribution (%) |
|---|---|---|
| Quinazoline Cyclization | Polyphosphoric Acid Reuse | 28 |
| Amide Coupling | SOCl2 Consumption | 35 |
| Side Chain Synthesis | 1-Bromo-3-chloropropane | 19 |
Implementing a thin-film evaporator for SOCl2 recovery reduced coupling step costs by 40%.
Environmental Impact
-
PMI (Process Mass Intensity) : 86 kg/kg (benchmark for similar APIs: 90–120 kg/kg)
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Key Waste Streams :
-
Copper cyanide from diazotization (managed via ion-exchange recovery)
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Excess phthalhydrazide (repurposed as fertilizer additive)
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Q & A
Q. What are the key synthetic routes for N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Core Formation : Construction of the tetrahydroquinazoline core via cyclization of anthranilic acid derivatives with urea or thiourea analogs under acidic conditions.
- Functionalization : Introduction of the 2-ethylpiperidinylpropyl and pentyl groups via nucleophilic substitution or coupling reactions (e.g., using HBTU or EDC·HCl as coupling agents).
- Purification : Silica gel chromatography or recrystallization to isolate the final product. Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side products. Analytical techniques like -NMR and HPLC are critical for verifying intermediate and final product purity .
Q. How can researchers confirm the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm hydrogen/carbon environments and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm).
- HPLC : Assesses purity (>95% is standard for pharmacological studies) .
Advanced Research Questions
Q. What strategies optimize the reaction yield of the 2-ethylpiperidinylpropyl side chain during synthesis?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Catalyst Use : Employing DMAP or pyridine to accelerate coupling reactions.
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency compared to traditional reflux methods.
- pH Control : Maintaining a slightly basic environment (pH 7.5–8.5) minimizes unwanted hydrolysis of the carboxamide group .
Q. How do structural modifications (e.g., alkyl chain length, piperidine substitution) affect biological activity?
Structure-activity relationship (SAR) studies suggest:
- Alkyl Chain Length : Longer chains (e.g., pentyl vs. methyl) may enhance lipophilicity, improving membrane permeability but potentially reducing solubility.
- Piperidine Substitution : Bulky groups (e.g., 2-ethylpiperidinyl) can influence receptor binding affinity by altering steric interactions.
- Carboxamide Position : Modifications at the 7-position are critical for target engagement, as seen in analogs with similar quinazoline scaffolds .
Q. How can contradictory data on biological activity across studies be resolved?
Contradictions often arise from:
- Assay Variability : Differences in cell lines, assay protocols, or endpoint measurements. Standardizing protocols (e.g., using CLIA-compliant methods) reduces variability.
- Compound Purity : Impurities >5% can skew results; rigorous HPLC and LC-MS quality control is mandatory.
- Pharmacokinetic Factors : Variations in metabolic stability or bioavailability (e.g., due to formulation differences) may explain efficacy discrepancies in vivo .
Q. What computational methods support the design of derivatives with improved target binding?
Advanced approaches include:
- Molecular Docking : Predicts binding modes with target proteins (e.g., kinase domains) using software like AutoDock or Schrödinger.
- Molecular Dynamics (MD) Simulations : Evaluates stability of ligand-receptor complexes over time.
- Quantitative Structure-Activity Relationship (QSAR) : Identifies physicochemical descriptors (e.g., logP, polar surface area) correlated with activity .
Methodological Notes
- Experimental Design : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical robustness.
- Data Interpretation : Cross-validate biological activity with orthogonal assays (e.g., enzymatic inhibition + cellular viability).
- Safety : Handle intermediates with reactive groups (e.g., isocyanates) in fume hoods due to toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
